4-Desacetyl Vinblastine Methosulfate
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Overview
Description
4-Desacetyl Vinblastine Methosulfate is a derivative of vinblastine, a vinca alkaloid known for its antitumor properties. This compound is primarily used in cancer research and treatment, particularly for its efficacy against prostate cancer . The molecular formula of this compound is C45H60N4O12S, and it has a molecular weight of 881.04 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desacetyl Vinblastine Methosulfate typically involves the modification of vinblastine. One common method includes the removal of the acetyl group from vinblastine to produce 4-Desacetyl Vinblastine, followed by the addition of a methosulfate group . The reaction conditions often involve the use of hydrides in an aqueous solution of oxygen-containing ferric trichloride and ammonium oxalate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves column-layer separation and salification to purify the compound . The production is carried out under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Desacetyl Vinblastine Methosulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrides, oxygen-containing ferric trichloride, and ammonium oxalate . The reactions are typically carried out under aqueous conditions with controlled temperature and pH.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are used in further research and development .
Scientific Research Applications
4-Desacetyl Vinblastine Methosulfate has a wide range of scientific research applications:
Chemistry: Used as a reference material for analytical standards.
Biology: Studied for its effects on cellular processes and microtubule dynamics.
Medicine: Used in the treatment of prostate cancer and other tumors.
Industry: Employed in the development of new antitumor agents and therapeutic drugs.
Mechanism of Action
The mechanism of action of 4-Desacetyl Vinblastine Methosulfate involves the inhibition of tubulin polymerization into microtubules . This inhibition leads to mitotic arrest and cell death, making it effective against rapidly dividing cancer cells . The compound targets the microtubular proteins of the mitotic spindle, leading to crystallization of the microtubule .
Comparison with Similar Compounds
4-Desacetyl Vinblastine Methosulfate is similar to other vinca alkaloids such as vincristine, vinblastine, vindesine, and vinorelbine . it is unique in its specific structural modifications, which enhance its antitumor activity and reduce toxicity . The slight differences in functional groups among these compounds result in significant variations in their oncolytic range, potency, and toxicity .
List of Similar Compounds
- Vincristine
- Vinblastine
- Vindesine
- Vinorelbine
Properties
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;methyl hydrogen sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56N4O8.CH4O4S/c1-7-40(52)22-26-23-43(38(50)55-5,34-28(14-18-47(24-26)25-40)27-12-9-10-13-31(27)45-34)30-20-29-32(21-33(30)54-4)46(3)36-42(29)16-19-48-17-11-15-41(8-2,35(42)48)37(49)44(36,53)39(51)56-6;1-5-6(2,3)4/h9-13,15,20-21,26,35-37,45,49,52-53H,7-8,14,16-19,22-25H2,1-6H3;1H3,(H,2,3,4)/t26?,35-,36+,37+,40-,41+,42+,43-,44-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNLFDIDGVZKIP-FRGJZBAVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O.COS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O.COS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H60N4O12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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